molecular formula C14H10N4S2 B2546084 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole CAS No. 302583-84-2

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole

Cat. No.: B2546084
CAS No.: 302583-84-2
M. Wt: 298.38
InChI Key: SFRNMLHQAOLMJW-UHFFFAOYSA-N
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Description

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked via a methylthio (-SCH2-) bridge to a benzo[d]thiazole moiety. This structure combines two pharmacologically significant scaffolds:

  • Imidazo[1,2-a]pyrimidine: Known for its electron-deficient nature and participation in cross-coupling reactions due to the presence of nitrogen atoms at strategic positions .
  • Benzo[d]thiazole: A privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and antiulcer activities .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-2-5-12-11(4-1)17-14(20-12)19-9-10-8-18-7-3-6-15-13(18)16-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRNMLHQAOLMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with a suitable thioamide under acidic conditions, followed by cyclization to form the fused heterocyclic system . Another approach involves the oxidative coupling of 2-aminopyrimidine with aromatic terminal alkynes using iodine as a mediator .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s imidazo[1,2-a]pyrimidine scaffold can form hydrogen bonds and π-π stacking interactions with target proteins, contributing to its biological activity .

Comparison with Similar Compounds

Arylation Reactions

  • Metal-free arylation : Benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole undergo room-temperature arylation with aryl hydrazines, yielding 2,3-disubstituted products in good yields (70–85%) .
  • Limitations : Unsubstituted imidazo[1,2-a]pyridines show poor reactivity under sulfenylation conditions, highlighting the importance of substituents on reactivity .

Photocatalytic Functionalization

  • Acetoxymalonylation : Imidazo[1,2-a]pyrimidine derivatives and benzo[d]imidazo[2,1-b]thiazole react under visible-light conditions with malonates, achieving yields of 65–92% .
  • Difluoromethylation : Benzo[d]imidazo[2,1-b]thiazole undergoes regioselective (phenylsulfonyl)difluoromethylation using Ir photocatalysis (yields: 60–78%) .

Electrochemical Cross-Coupling

  • Imidazo[1,2-a]pyridines and benzo[d]imidazo[2,1-b]thiazole participate in oxidative C–H/C–H cross-coupling with N,N-dimethylanilines, enabling gram-scale synthesis with broad functional group tolerance .

Functional Group Tolerance and Limitations

Reaction Type Tolerated Groups Challenges Reference
Arylation Halides, ethers, nitro, esters Steric hindrance at C3 reduces yields
Sulfenylation Electron-withdrawing substituents (e.g., NO2) Unsubstituted cores are unreactive
Difluoromethylation Alkyl, aryl, heteroaryl Sensitivity to strong bases

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